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Compound of Interest

Compound Name: 2-Methyl-2-cyclopenten-1-one

Cat. No.: B072799

An In-Depth Technical Guide to 2-Methyl-2-cyclopenten-1-one for Advanced Research

This guide provides an in-depth exploration of 2-Methyl-2-cyclopenten-1-one, a versatile
cyclic ketone. Designed for researchers, scientists, and professionals in drug development, this
document moves beyond a simple recitation of facts to offer a cohesive understanding of the
molecule's properties, reactivity, and analytical characterization, grounded in established
scientific principles.

Section 1: Core Molecular and Physicochemical
Profile

2-Methyl-2-cyclopenten-1-one is a cyclic enone, a structural motif found in numerous natural

products.[1] Its chemical identity is defined by a five-membered ring containing a ketone and an
adjacent carbon-carbon double bond, with a methyl group at the C2 position. This arrangement
of functional groups is the primary determinant of its physical properties and chemical behavior.

Chemical Identifiers

Precise identification is critical for regulatory compliance, procurement, and literature searches.
The key identifiers for this compound are summarized below.
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Identifier Value Source
CAS Number 1120-73-6 [2][3][4]
Molecular Formula CeHsO [21[31[5]
Molecular Weight 96.13 g/mol [41[5]
IUPAC Name 2-methylcyclopent-2-en-1-one [2][5]
InChi Key ZSBWUNDRDHVNJL- 2116]

UHFFFAOYSA-N

Physicochemical Properties

The physical properties of 2-Methyl-2-cyclopenten-1-one dictate its handling, purification, and
application in various solvent systems. It presents as a colorless liquid under standard
conditions.[5]

Property Value Source
Appearance Colorless Liquid [5]
Boiling Point 157-161 °C at 760 mmHg [71[81I9]
Density 0.979 g/mL at 25 °C [7109]
Flash Point 48.89 °C to 53.1 °C [718]
Refractive Index n20/D 1.479 [819]
Vapor Pressure 2.74 mmHg at 25 °C [8]

Solubility Profile

Understanding a compound's solubility is fundamental to designing reaction conditions,
extraction procedures, and formulation strategies. The molecular structure of 2-Methyl-2-
cyclopenten-1-one offers insight into its solubility.[10]

» Polarity and Hydrophilicity: The presence of the polar carbonyl group (C=0) imparts some
hydrophilic character.[10] However, the hydrocarbon backbone, consisting of the
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cyclopentene ring and the methyl group, is largely nonpolar and hydrophobic.

Solvent Compatibility: The molecule's dual character results in limited solubility in water.[10]
It is, however, readily soluble in common organic solvents such as ethanol, methanol, and
acetone, where the nonpolar interactions with the solvent are more favorable.[10][11] This
behavior is crucial when selecting it as a reagent, as it necessitates the use of organic or
mixed-aqueous solvent systems for homogeneous reactions.

Section 2: Spectroscopic and Analytical
Characterization

The structural elucidation and purity assessment of 2-Methyl-2-cyclopenten-1-one rely on
standard spectroscopic techniques. The key is to understand how its structure translates to
specific spectral signatures.

Key Spectroscopic Features

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The spectrum is expected to show distinct signals for the methyl protons, the
vinyl proton, and the two sets of methylene protons in the ring. The vinyl proton will appear
in the characteristic downfield region for alkenes, while the methyl group will be a singlet in
the upfield region. The adjacent methylene protons will likely show complex splitting
patterns due to their diastereotopic nature.[12]

o 183C NMR: The spectrum will be defined by a signal for the carbonyl carbon at the most
downfield position (>200 ppm). The two sp? carbons of the double bond will appear in the
130-160 ppm range, while the sp3 carbons of the methyl group and the two methylene
groups will be found in the upfield region.[13]

Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of the key
functional groups. A strong, sharp absorption band around 1700-1720 cm~1 is characteristic
of the C=0 stretch of a conjugated ketone. Another key band will appear in the 1600-1650
cm~1 region, corresponding to the C=C double bond stretch.[5]

Mass Spectrometry (MS): Under electron ionization (El), the mass spectrum will show a
prominent molecular ion (M*) peak at m/z 96, corresponding to its molecular weight.[2] The
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fragmentation pattern can provide further structural confirmation.

Experimental Protocol: Standard Analytical Workflow

The following protocol outlines a self-validating system for the confirmation of identity and purity
of a supplied sample of 2-Methyl-2-cyclopenten-1-one.

Objective: To confirm the structural identity and assess the purity of a sample using NMR, IR,
and GC-MS.

Methodology:
e Sample Preparation:

o For NMR: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCIs)
containing 0.03% tetramethylsilane (TMS) as an internal standard.

o For IR: Apply a thin film of the neat liquid sample between two potassium bromide (KBr)
plates.

o For GC-MS: Prepare a dilute solution of the sample (~1 mg/mL) in a high-purity volatile
solvent such as dichloromethane or ethyl acetate.

e NMR Spectroscopy:
o Acquire *H and 3C NMR spectra on a 400 MHz (or higher) spectrometer.

o Causality Check: The chemical shifts and coupling constants must align with the expected
structure. The integration of the *H NMR signals should correspond to the proton count of
each unique environment.

e FTIR Spectroscopy:
o Acquire the spectrum over a range of 4000-400 cm~1.

o Causality Check: The presence of strong, characteristic peaks for the conjugated C=0 and
C=C stretches validates the core functional groups. The absence of a broad O-H stretch
around 3300 cm~* would confirm the absence of significant hydrated or alcohol impurities.
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e Gas Chromatography-Mass Spectrometry (GC-MS):

o Inject the prepared sample into a GC-MS system equipped with a nonpolar capillary
column (e.g., DB-5ms).

o Use a temperature program that allows for the separation of the main component from any
potential volatile impurities.

o Causality Check: The GC should show a single major peak. The mass spectrum of this
peak must show a molecular ion at m/z 96 and a fragmentation pattern consistent with the
structure of 2-Methyl-2-cyclopenten-1-one.[2] The retention time serves as a benchmark

for future purity checks.

Visualization: Analytical Workflow
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Diagram 1: Analytical Workflow for 2-Methyl-2-cyclopenten-1-one
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Caption: Diagram 1: A typical workflow for the analytical validation of 2-Methyl-2-cyclopenten-
1-one.

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic value of 2-Methyl-2-cyclopenten-1-one stems directly from its nature as an a,[3-
unsaturated ketone. This arrangement creates two primary sites of reactivity: the carbonyl
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carbon and the [3-carbon of the alkene.

Nucleophilic Conjugate Addition (Michael Addition): The electron-withdrawing effect of the
carbonyl group polarizes the double bond, making the [3-carbon electrophilic and susceptible
to attack by soft nucleophiles (e.g., cuprates, enolates, thiols). This is a cornerstone reaction
for forming new carbon-carbon or carbon-heteroatom bonds at the C3 position, enabling the
elaboration of the cyclopentanone ring.[10]

Diels-Alder Reaction: As an enone, the molecule can function as a dienophile in [4+2]
cycloaddition reactions. Its reactivity can be enhanced by a Lewis acid catalyst, which
coordinates to the carbonyl oxygen and further lowers the energy of the LUMO (Lowest
Unoccupied Molecular Orbital). This reaction is a powerful tool for constructing complex
polycyclic systems.[1]

Synthesis Overview: While numerous synthetic routes exist for cyclopentenones, a common
strategy involves the intramolecular cyclization of 1,4-dicarbonyl compounds (a Nazarov-type
cyclization) or the dehydration of cyclopentanediols.[1] More specific syntheses have also
been developed, such as the hydrolysis of 1-methyl-4,4-dihalocyclopent-1-ene.[14]

Visualization: Core Chemical Reactivity
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Diagram 2: Core Reactivity of 2-Methyl-2-cyclopenten-1-one
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Caption: Diagram 2: Key synthetic transformations of 2-Methyl-2-cyclopenten-1-one.

Section 4: Applications in Research and Drug

Development

While not a therapeutic agent itself, 2-Methyl-2-cyclopenten-1-one and its structural class are

significant in several areas:

o Natural Products: It has been identified as a volatile compound in foods like meat and bread.

[7] The cyclopentenone core is a key feature in many biologically active natural products,

including certain prostaglandins and jasmone.[1]

o Flavor and Fragrance: Related compounds like methyl cyclopentenolone are widely used as

flavoring agents, imparting caramel or maple-like notes.[14][15]
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o Synthetic Building Block: Its primary value in drug development is as a versatile starting
material or intermediate. The ability to functionalize the five-membered ring through its
predictable reactivity allows for the construction of more complex molecular scaffolds. For
example, derivatives have been synthesized and investigated for their potential anticancer
activity.[15]

Section 5: Safety and Handling

Safe laboratory practice requires a thorough understanding of a chemical's hazards. 2-Methyl-
2-cyclopenten-1-one is classified as a flammable liquid.

GHS Hazard Information

Hazard Class Code Statement Source
o Flammable liquid and
Flammable Liquids H226 [51[16][17]
vapor
Signal Word Warning [4116][17]

Handling and Storage Protocols

e Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Keep away
from all sources of ignition, including heat, sparks, and open flames.[18] Ground and bond
containers when transferring material to prevent static discharge.[18] Wear appropriate
personal protective equipment (PPE), including safety glasses, impervious gloves, and a lab
coat.[17]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[17] A
recommended storage temperature is 2-8°C to minimize vaporization.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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